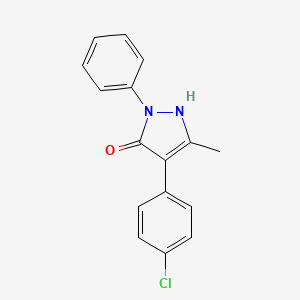

4-(4-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4-CMPP) is an organic compound with a wide range of applications in scientific research. It has been studied for its potential use as a therapeutic agent, as a chemical intermediate in the synthesis of other compounds, and as a tool in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis of Heterocyclic Compounds

The reactivity and versatility of 4-phosphorylated derivatives of 1,3-azoles, including pyrazoles, make them significant in the synthesis of heterocyclic compounds. These compounds serve as crucial intermediates in creating complex molecules with potential applications in medicinal chemistry and material sciences. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles demonstrate their utility in creating diverse heterocyclic structures with a broad spectrum of biological and chemical properties (Abdurakhmanova et al., 2018).

Organic Electronics and Optoelectronic Materials

Quinazoline and pyrimidine derivatives, closely related to pyrazole compounds, have shown promise in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been explored for their potential applications in electronic devices, highlighting their relevance in creating novel materials for organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova et al., 2018).

Anticancer Drug Research

The search for anticancer drugs with high tumor specificity and minimal toxicity to normal cells has led to the exploration of various 1,3-azole derivatives. Compounds classified as 3-styrylchromones and 3-styryl-2H-chromenes, structurally related to pyrazoles, have shown high tumor specificity with minimal keratinocyte toxicity. These findings suggest potential pathways for developing new anticancer therapies that minimize side effects (Sugita et al., 2017).

Environmental Chemistry

The study of chlorophenols, compounds structurally related to 4-(4-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, has provided insights into their environmental impact, particularly in the context of municipal solid waste incineration. Understanding the fate and behavior of chlorophenols in the environment can inform strategies for mitigating their effects on ecosystems and human health (Peng et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-11-15(12-7-9-13(17)10-8-12)16(20)19(18-11)14-5-3-2-4-6-14/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGIDJWLCNSFFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2725792.png)

![N-(1-hydroxy-3-phenylpropan-2-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2725794.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2725801.png)

![N-[(4-bromophenyl)sulfonyl]-N-methylglycine](/img/structure/B2725802.png)

![1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2725803.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2725809.png)

![N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2725811.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2725812.png)

![2-(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylpropanoic acid](/img/structure/B2725813.png)

![3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2725815.png)